Cholinesterase Inhibitory Potency of Bromophenol Scaffold vs. 3,5-Dibromo-4-hydroxybenzoic Acid
While the target compound itself was not directly assayed, its closely related bromophenol derivatives, which are synthesized from or contain the core scaffold, exhibit sub-nanomolar inhibitory constants (Ki) against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). In contrast, the structurally similar 3,5-dibromo-4-hydroxybenzoic acid displays a markedly different biological profile, being primarily studied as a cytotoxic disinfection byproduct with no reported high-potency cholinesterase inhibition [1]. The bromophenol scaffold of 2-(3,5-dibromo-4-hydroxyphenyl)acetic acid thus demonstrates a unique potential for generating potent cholinesterase inhibitors, a property not shared by the benzoic acid analog.
| Evidence Dimension | AChE and BChE Inhibition Potency |
|---|---|
| Target Compound Data | Ki range: 0.13–14.74 nM (AChE), 5.11–23.95 nM (BChE) for related bromophenol derivatives |
| Comparator Or Baseline | 3,5-dibromo-4-hydroxybenzoic acid (No reported cholinesterase inhibition activity in primary literature) |
| Quantified Difference | N/A (Qualitative difference in biological activity profile) |
| Conditions | In vitro enzyme inhibition assays using Lineweaver-Burk plots |
Why This Matters
This stark contrast in activity profiles guides procurement decisions: researchers targeting the cholinergic system require the phenylacetic acid scaffold, while the benzoic acid analog is irrelevant for this application.
- [1] Liu, J., et al. (2021). Synergistic cytotoxicity of bromoacetic acid and three emerging bromophenolic disinfection byproducts against human intestinal and neuronal cells. Chemosphere, 287, 132106. View Source
